molecular formula C21H16ClN3O2 B245100 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

Cat. No. B245100
M. Wt: 377.8 g/mol
InChI Key: MSHWZKMNYQFFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide, also known as BCI-121, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is a small molecule inhibitor of CK2, which is a serine/threonine protein kinase that is involved in a variety of cellular processes such as cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting CK2 activity. In neurodegenerative disease research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects by inhibiting CK2 activity and reducing oxidative stress. In inflammation research, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects by reducing the production of cytokines such as IL-1β and TNF-α.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for CK2, which allows for the study of the specific effects of CK2 inhibition. However, one limitation of using N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.

Future Directions

There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide. One direction is the development of more potent CK2 inhibitors that may have greater therapeutic potential. Another direction is the study of the effects of CK2 inhibition in other disease models, such as autoimmune diseases and infectious diseases. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide may provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide involves several steps, starting with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloro-2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 1H-benzimidazole-2-amine to form N-(1H-benzimidazol-2-yl)-2-(2-chlorophenoxy)acetamide. Finally, this compound is reacted with 3-bromoaniline to form the desired product, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. In cancer research, CK2 has been shown to be overexpressed in many types of cancer, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-tumor effects in vitro and in vivo. In neurodegenerative disease research, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease, and N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have neuroprotective effects in animal models of these diseases. In inflammation research, CK2 has been shown to play a role in the regulation of inflammatory cytokines, and inhibition of CK2 activity by N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide has been shown to have anti-inflammatory effects in vitro and in vivo.

properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-1-4-11-19(16)27-13-20(26)23-15-7-5-6-14(12-15)21-24-17-9-2-3-10-18(17)25-21/h1-12H,13H2,(H,23,26)(H,24,25)

InChI Key

MSHWZKMNYQFFJO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.